Acid Brown 354 chemical structure and properties
Acid Brown 354 chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of Acid Brown 354, a significant member of the double azo dye class. The information is curated for professionals in research and development who require detailed chemical and procedural information.
Core Chemical Identity and Properties
Acid Brown 354, identified by the CAS number 71799-43-4, is a synthetic anionic dye.[1] Its chemical formula is C₃₀H₂₀N₈Na₂O₁₂S₂, leading to a molecular weight of approximately 794.64 g/mol .[2] This dye is characterized by the presence of two azo groups (-N=N-), classifying it as a double azo dye.[2] The inclusion of sulfonic acid groups in its structure renders it highly soluble in water.[3] Visually, Acid Brown 354 presents as a red-light brown or dark brown powder.[2][3][4]
Quantitative Data Summary
A summary of the key quantitative data for Acid Brown 354 is presented in the table below for ease of reference and comparison.
| Property | Value | Reference |
| CAS Number | 71799-43-4 | [1][2] |
| Molecular Formula | C₃₀H₂₀N₈Na₂O₁₂S₂ | [2] |
| Molecular Weight | 794.64 g/mol | [2] |
| Appearance | Red-light brown / Dark brown powder | [2][3][4] |
| Solubility | High in water | [3] |
Chemical Structure
The chemical structure of Acid Brown 354 is derived from its manufacturing process, which involves the coupling of two diazotized molecules of 2-(4-Aminophenylamino)-5-nitrobenzenesulfonic acid with one molecule of resorcinol.[2][4]
Caption: Chemical Structure of Acid Brown 354.
Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of Acid Brown 354 is not publicly available, a generalized procedure can be outlined based on established methods for the synthesis of azo dyes. This process involves two key stages: diazotization and azo coupling.
General Synthesis Workflow
Caption: Generalized workflow for the synthesis of Acid Brown 354.
Detailed Methodologies
1. Diazotization of 2-(4-Aminophenylamino)-5-nitrobenzenesulfonic acid:
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Materials: 2-(4-Aminophenylamino)-5-nitrobenzenesulfonic acid, concentrated hydrochloric acid (or sulfuric acid), sodium nitrite, ice, distilled water.
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Procedure:
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Suspend two molar equivalents of 2-(4-Aminophenylamino)-5-nitrobenzenesulfonic acid in water and add a sufficient amount of concentrated mineral acid to ensure a fine, uniform suspension.
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Cool the suspension to 0-5 °C in an ice-salt bath with constant stirring.
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Dissolve sodium nitrite in a minimal amount of cold water.
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Add the sodium nitrite solution dropwise to the cold amine suspension. Maintain the temperature below 5 °C throughout the addition.
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Stir the mixture for an additional 30 minutes after the addition is complete to ensure the reaction goes to completion. The resulting solution contains the diazonium salt.
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2. Azo Coupling:
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Materials: Resorcinol, sodium hydroxide (or another suitable base), ice, distilled water.
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Procedure:
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Dissolve one molar equivalent of resorcinol in an aqueous solution of sodium hydroxide.
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Cool the alkaline resorcinol solution to 0-5 °C in an ice bath.
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Slowly add the previously prepared cold diazonium salt solution to the cold resorcinol solution with vigorous stirring.
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Maintain the temperature below 5 °C and a basic pH throughout the coupling reaction.
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Continue stirring for several hours until the coupling is complete, which is often indicated by a color change and the precipitation of the dye.
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3. Isolation and Purification:
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Materials: Sodium chloride, suitable washing solvents (e.g., brine, ethanol).
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Procedure:
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The dye can be precipitated from the reaction mixture by the addition of sodium chloride ("salting out").
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Collect the precipitated dye by filtration (e.g., using a Buchner funnel).
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Wash the filter cake with a saturated sodium chloride solution to remove impurities. Further washing with a small amount of a suitable organic solvent like ethanol may be performed to remove non-polar impurities.
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Dry the purified Acid Brown 354 in a vacuum oven at a moderate temperature.
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Applications and Significance
Acid Brown 354 is primarily utilized in the textile industry for the dyeing of wool and in the leather industry for shading.[2][4] Its high water solubility and anionic nature make it suitable for application to protein fibers under acidic conditions. Due to its prevalence in industrial effluents, it is also a subject of research in wastewater treatment and environmental remediation studies.[3] The stability of its azo linkage and aromatic structure contributes to its persistence, making the study of its degradation and removal from aquatic environments an important area of research.[3]
Disclaimer: This document is intended for informational purposes for a technical audience. The experimental protocols provided are generalized and should be adapted and performed with appropriate safety precautions in a laboratory setting.
